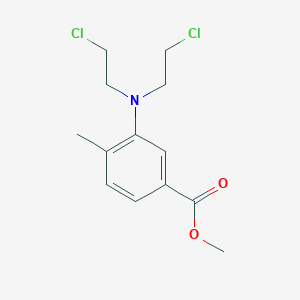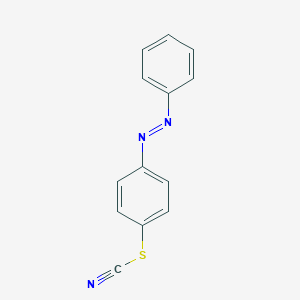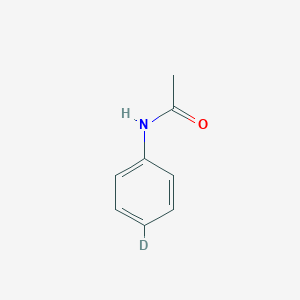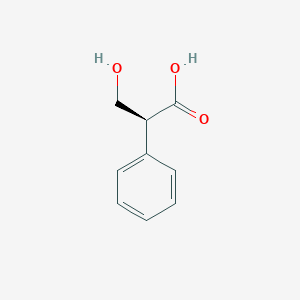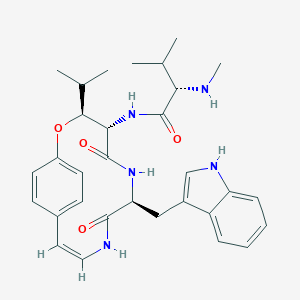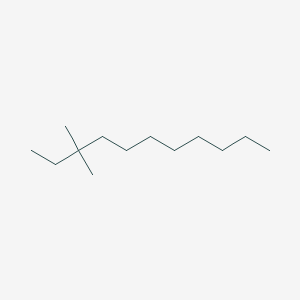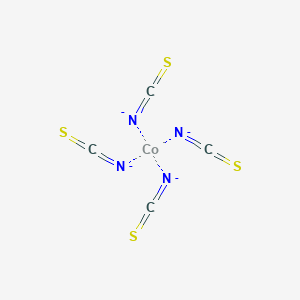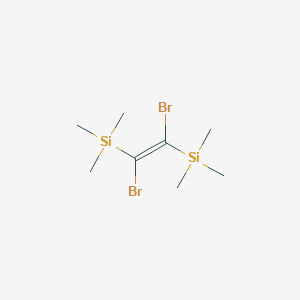
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1,2-bis(trimethylsilyl)ethylene dibromide or TMSDEBr2. It is a colorless liquid that is used as a reagent in organic synthesis and is known for its unique properties.
Applications De Recherche Scientifique
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) has been used in various scientific research applications. It is used as a reagent in organic synthesis to introduce the trimethylsilyl group into various organic compounds. This compound has also been used as a starting material for the synthesis of other compounds such as TMSDEO and TMSDEOBr. Additionally, it has been used in the preparation of siloxanes and silanes.
Mécanisme D'action
The mechanism of action of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is not well understood. However, it is believed that the compound reacts with other organic compounds to form new compounds that have unique properties. The trimethylsilyl group in TMSDEBr2 is known to be a good leaving group, which makes it useful in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-). However, it is not used in drug development due to its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) has several advantages for lab experiments. It is a versatile reagent that can be used in a wide range of organic synthesis reactions. Additionally, it is relatively easy to handle and store. However, it has limitations due to its potential toxicity and should be handled with care.
Orientations Futures
There are several future directions for the research and development of Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-). One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the synthesis of new compounds using TMSDEBr2 as a starting material. Additionally, the potential applications of this compound in various fields such as materials science and drug development should be explored.
Conclusion:
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) is a versatile reagent that has potential applications in various fields. It is used in organic synthesis as a starting material and has unique properties that make it useful in the preparation of new compounds. While there is limited information available on the biochemical and physiological effects of this compound, it has several advantages for lab experiments. Future research should focus on the development of new synthesis methods and the exploration of potential applications in various fields.
Méthodes De Synthèse
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)-) can be synthesized by reacting 1,2-dibromoethylene with trimethylsilyl chloride in the presence of a catalyst such as copper(I) iodide. The reaction takes place under reflux conditions and produces TMSDEBr2 as a colorless liquid.
Propriétés
Numéro CAS |
18225-33-7 |
|---|---|
Nom du produit |
Silane, (1,2-dibromo-1,2-ethenediyl)bis(trimethyl-, (E)- |
Formule moléculaire |
C8H18Br2Si2 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
[(E)-1,2-dibromo-2-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18Br2Si2/c1-11(2,3)7(9)8(10)12(4,5)6/h1-6H3/b8-7+ |
Clé InChI |
QUJFZVSMBVLZHG-BQYQJAHWSA-N |
SMILES isomérique |
C[Si](C)(C)/C(=C(/[Si](C)(C)C)\Br)/Br |
SMILES |
C[Si](C)(C)C(=C([Si](C)(C)C)Br)Br |
SMILES canonique |
C[Si](C)(C)C(=C([Si](C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




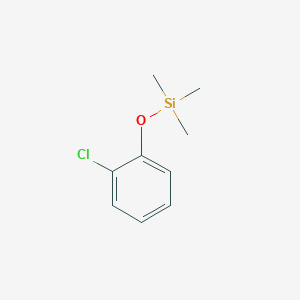

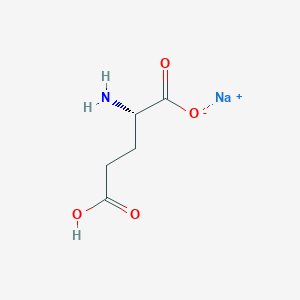
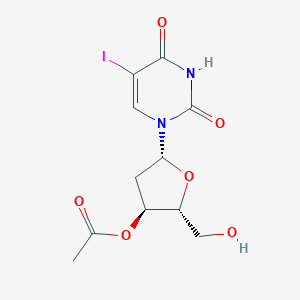
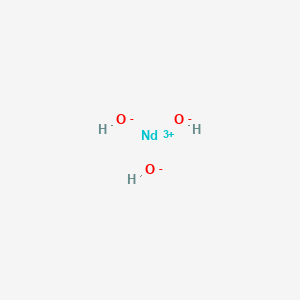
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
